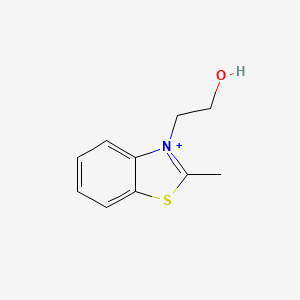![molecular formula C16H15N3OS B11711387 N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine is a complex organic compound featuring a thiazole ring, a furan ring, and a hydrazine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine typically involves the condensation of 2,4-dimethylphenylthiazole-2-carbaldehyde with furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole or furan derivatives.
科学的研究の応用
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets. The thiazole and furan rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. The hydrazine moiety can form reactive intermediates that induce cytotoxic effects, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
- N-[2-(4-Methoxyphenyl)-thiazol-4-yl]-N’-furan-2-ylmethylene-hydrazine
- N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-pyridin-2-ylmethylene-hydrazine
Uniqueness
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine is unique due to the specific combination of the thiazole and furan rings, which imparts distinct electronic and steric properties
特性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
4-(2,4-dimethylphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-6-14(12(2)8-11)15-10-21-16(18-15)19-17-9-13-4-3-7-20-13/h3-10H,1-2H3,(H,18,19)/b17-9+ |
InChIキー |
WOQJKKKVACEACJ-RQZCQDPDSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3)C |
正規SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B11711305.png)

![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)


![(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11711334.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11711340.png)

![Methyl 4-[[[3-(2-benzoxazolyl)-4-hydroxyphenyl]amino]carbonyl]benzoate](/img/structure/B11711347.png)
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)

![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
